(2,3,5,6-tetrafluorophenyl)boronic Acid

Catalysis Suzuki Coupling Organic Synthesis

Fluorinated phenylboronic acids are not interchangeable; incorrect substitution patterns alter reaction kinetics and yields. (2,3,5,6-Tetrafluorophenyl)boronic acid (CAS 511295-01-5) delivers the precise 2,3,5,6-substitution for demanding Suzuki-Miyaura cross-couplings with electron-deficient aryl halides. • Enhanced Lewis acidity (pKa 6.06 vs. 8.83 for phenylboronic acid) accelerates transmetalation rates • Unique solid-state benzene encapsulation for crystal engineering - unattainable with difluoro- or other tetrafluoro- isomers • 99% purity minimizes Pd catalyst poisoning in scale-up; supplied with cold-chain logistics to maintain -20°C integrity

Molecular Formula C6H3BF4O2
Molecular Weight 193.89 g/mol
CAS No. 511295-01-5
Cat. No. B1304978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3,5,6-tetrafluorophenyl)boronic Acid
CAS511295-01-5
Molecular FormulaC6H3BF4O2
Molecular Weight193.89 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC(=C1F)F)F)F)(O)O
InChIInChI=1S/C6H3BF4O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H
InChIKeySORPNEUIIZJCBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrafluorophenylboronic Acid for Suzuki Coupling


(2,3,5,6-Tetrafluorophenyl)boronic acid is a tetra-fluorinated aromatic boronic acid derivative . It serves as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation . The compound exhibits enhanced Lewis acidity (predicted pKa 6.06 ± 0.58) relative to non-fluorinated phenylboronic acid , and its high fluorine content enables unique solid-state guest-confinement properties distinct from other fluorophenylboronic acid isomers [1].

Why Fluorination Pattern Matters


Fluorinated phenylboronic acids are not interchangeable; the number and position of fluorine substituents critically determine Lewis acidity (pKa), hydrolytic stability, and solid-state behavior [1]. For instance, 2,3,5,6-tetrafluorophenylboronic acid displays a pKa of 6.06, in contrast to 8.83 for unsubstituted phenylboronic acid [2]. Furthermore, its specific 2,3,5,6-substitution pattern enables distinct guest confinement properties (e.g., benzene encapsulation) that are not observed with difluoro- or other tetrafluoro- isomers [3]. Therefore, substituting this compound with a generic or differently fluorinated boronic acid will alter reaction kinetics, yields, or material properties, underscoring the need for precise, evidence-based selection.

Evidence-Based Differentiation Guide


Enhanced Lewis Acidity vs. Unsubstituted Phenylboronic Acid

(2,3,5,6-Tetrafluorophenyl)boronic acid exhibits significantly enhanced Lewis acidity compared to the unsubstituted phenylboronic acid baseline . This increased acidity, attributed to the electron-withdrawing effect of the four fluorine atoms, can translate to improved reactivity in certain catalytic and cross-coupling applications [1].

Catalysis Suzuki Coupling Organic Synthesis

Unique Solid-State Benzene Confinement

In the formation of organoboronic ester adducts, the level and pattern of fluorination dictate solid-state properties [1]. Self-assembly with 2,3,5,6-tetrafluorophenylboronic acid leads to photostable architectures that encapsulate benzene, a property not observed with the 2,4- or 3,5-difluorophenylboronic acid comparators [2]. Instead, the difluoro isomers yield photoactive solids capable of [2+2]-photodimerization [3].

Crystal Engineering Materials Science Supramolecular Chemistry

Documented Synthetic Yield Benchmark

A documented synthetic route for (2,3,5,6-tetrafluorophenyl)boronic acid involves the reaction of 1,2,4,5-tetrafluorobenzene with trimethyl borate, affording the product in a yield of approximately 47% . While a class-level baseline for analogous highly fluorinated boronic acids is not provided, this data establishes a specific, achievable yield for procurement and process planning.

Process Chemistry Synthesis Scale-up

High Purity for Reproducible Cross-Coupling

(2,3,5,6-Tetrafluorophenyl)boronic acid is commercially available at a certified purity of 99% from major scientific suppliers . This high purity is critical for cross-coupling reactions where impurities can poison palladium catalysts, reducing yields and complicating purification. Lower purity grades (e.g., 95%) are also available , but the 99% grade offers a quantifiable advantage in reliability.

Procurement Quality Control Suzuki Coupling

Specialized Storage Requirement

To prevent decomposition, (2,3,5,6-tetrafluorophenyl)boronic acid requires storage in an inert atmosphere and a freezer at -20°C . This requirement is more stringent than that for phenylboronic acid, which is typically stored at 0-6°C . The need for specialized storage directly impacts facility requirements and inventory management.

Storage Stability Supply Chain

Best-Fit Application Scenarios


Challenging Suzuki Couplings Requiring High Electrophilicity

For synthetic chemists aiming to couple electron-deficient or sterically hindered aryl halides, the enhanced Lewis acidity of (2,3,5,6-tetrafluorophenyl)boronic acid (pKa 6.06) makes it a superior choice over unsubstituted phenylboronic acid (pKa 8.83) [1]. This acidity differential can translate to faster transmetalation rates and improved yields in challenging coupling reactions, justifying its procurement for demanding synthetic sequences.

Crystal Engineering for Small-Molecule Sequestration

This compound is uniquely suited for applications in crystal engineering where the selective confinement of small hydrocarbons, such as benzene, is required [2]. In head-to-head comparisons with 2,4- and 3,5-difluorophenylboronic acids, only the 2,3,5,6-tetrafluoro isomer enabled benzene encapsulation within solid-state B←N adducts. Researchers developing porous materials or molecular sensors should select this compound over its less-fluorinated or differently fluorinated counterparts to achieve this specific functionality.

High-Purity Intermediate for Process Development

For process chemists developing routes to fluorinated drug candidates or agrochemicals, the commercial availability of (2,3,5,6-tetrafluorophenyl)boronic acid at 99% purity offers a significant advantage . The higher purity directly minimizes the risk of palladium catalyst poisoning in cross-coupling steps, ensuring more robust, scalable, and cost-effective processes compared to sourcing lower-purity (e.g., 95%) material or attempting in-house synthesis with its modest ~47% yield .

Cold-Chain Management for Fluorinated Building Blocks

Laboratory managers and procurement officers should note the distinct storage requirement of -20°C for this compound, in contrast to the 0-6°C storage for simpler phenylboronic acids . This scenario is critical for facilities establishing new research programs with fluorinated building blocks, as it necessitates the allocation of freezer space and the implementation of cold-chain receiving procedures to maintain reagent integrity from supplier to benchtop.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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